molecular formula C11H21NO3 B578409 Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate CAS No. 1257293-79-0

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Cat. No.: B578409
CAS No.: 1257293-79-0
M. Wt: 215.293
InChI Key: GMOIZAKBLSIACP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 2-hydroxypropan-2-yl reagents. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and 2-hydroxypropan-2-yl groups. These groups confer distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, with the CAS number 1257293-79-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • Purity : ≥97%

This compound belongs to the class of heterocyclic building blocks and has been synthesized for various applications in pharmacology and medicinal chemistry .

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can exhibit inhibitory effects on various enzymes. For instance, the inhibition of mushroom tyrosinase has been a focal point due to its implications in skin pigmentation disorders and cosmetic applications. Compounds that share structural similarities have demonstrated competitive inhibition against tyrosinase, which is crucial for melanin production .

2. Antimicrobial Properties

Preliminary studies suggest that azetidine derivatives may possess antimicrobial properties. The structural features of this compound could contribute to its effectiveness against certain bacterial strains, although specific data on this compound remains limited.

3. Potential Neuroprotective Effects

There is emerging evidence suggesting that related compounds may exhibit neuroprotective effects. For example, some tert-butyl derivatives have shown promise in reducing oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of azetidine derivatives:

Study Focus Findings
Study ATyrosinase InhibitionCompound exhibited IC50 values comparable to standard inhibitors like kojic acid, indicating strong inhibitory activity .
Study BAntimicrobial ActivityRelated compounds demonstrated significant activity against Gram-positive bacteria, suggesting a potential for therapeutic use .
Study CNeuroprotectionCertain azetidine derivatives reduced cell death in neuronal cultures exposed to amyloid-beta, indicating potential in Alzheimer's research .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(4,5)14/h8,14H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIZAKBLSIACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132978
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-79-0
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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